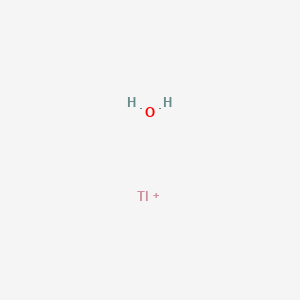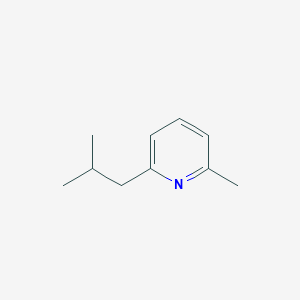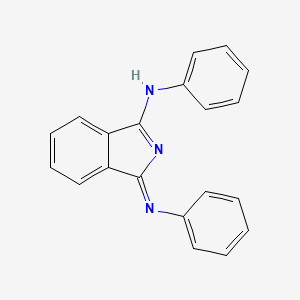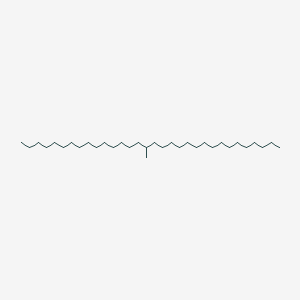
16-Methyldotriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Methyldotriacontane is a long-chain hydrocarbon with the molecular formula C33H68. It is a methyl-branched alkane, specifically a dotriacontane with a methyl group at the 16th carbon position. This compound is part of a class of hydrocarbons known for their presence in natural waxes and cuticular lipids of various organisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 16-Methyldotriacontane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a long-chain alkane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes. These processes are conducted under high pressure and temperature, using catalysts like nickel or platinum to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 16-Methyldotriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Although already a saturated hydrocarbon, further reduction can be achieved using strong reducing agents, though this is less common.
Substitution: Halogenation is a common substitution reaction, where halogens like chlorine or bromine replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: No significant products as it is already fully reduced.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
16-Methyldotriacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of long-chain hydrocarbons.
Biology: Studied for its role in the cuticular lipids of insects, contributing to their waterproofing and protection against pathogens.
Medicine: Investigated for its potential in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of synthetic waxes and lubricants.
Mécanisme D'action
The mechanism of action of 16-Methyldotriacontane is primarily physical rather than biochemical. As a hydrophobic molecule, it forms a barrier on surfaces, preventing water loss and microbial invasion. In biological systems, it integrates into lipid membranes, enhancing their stability and integrity.
Comparaison Avec Des Composés Similaires
Dotriacontane (C32H66): A straight-chain alkane without methyl branching.
14-Methyldotriacontane (C33H68): A methyl-branched alkane with the methyl group at the 14th carbon position.
2-Methyldotriacontane (C33H68): A methyl-branched alkane with the methyl group at the 2nd carbon position.
Uniqueness: 16-Methyldotriacontane is unique due to its specific branching at the 16th carbon, which can influence its physical properties such as melting point and solubility compared to its straight-chain and differently branched counterparts.
Propriétés
Numéro CAS |
58349-85-2 |
|---|---|
Formule moléculaire |
C33H68 |
Poids moléculaire |
464.9 g/mol |
Nom IUPAC |
16-methyldotriacontane |
InChI |
InChI=1S/C33H68/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-33(3)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h33H,4-32H2,1-3H3 |
Clé InChI |
RVEPSOSMXPLWFS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



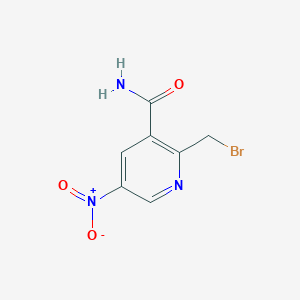
![1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane](/img/structure/B14610414.png)
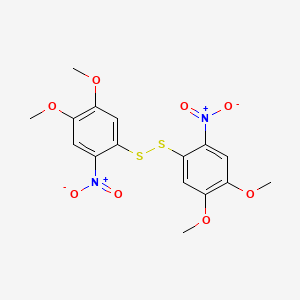


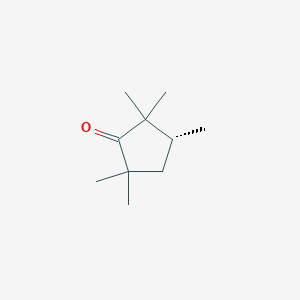

![9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene](/img/structure/B14610462.png)
![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)

